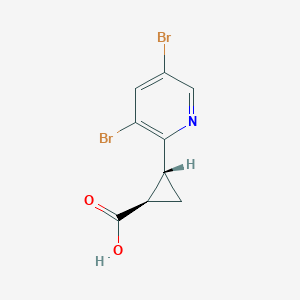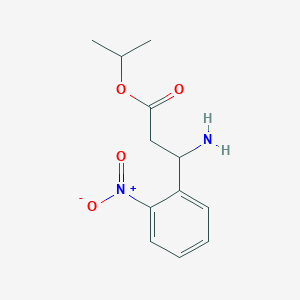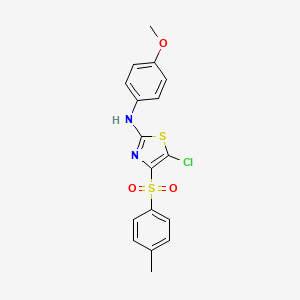![molecular formula C15H10F3N3OS B2503596 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-80-9](/img/structure/B2503596.png)
2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, sulfanyl, furan, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The cyano, sulfanyl, furan, and trifluoromethyl groups are introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of each substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Cyanoethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the furan ring, which may affect its biological activity.
6-(5-Methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the cyanoethylsulfanyl group, which may reduce its ability to form specific interactions.
Uniqueness
The presence of both the cyanoethylsulfanyl and furan groups in 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile makes it unique, as it can participate in a wider range of chemical reactions and form more diverse interactions compared to its similar compounds.
Propriétés
IUPAC Name |
2-(2-cyanoethylsulfanyl)-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c1-9-3-4-13(22-9)12-7-11(15(16,17)18)10(8-20)14(21-12)23-6-2-5-19/h3-4,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCSNCDIGQZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B2503514.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)
![N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)



![2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2503523.png)
![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)
![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)


